molecular formula C13H26O5Si B3046900 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI) CAS No. 132251-59-3

2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)

Cat. No.: B3046900
CAS No.: 132251-59-3
M. Wt: 290.43 g/mol
InChI Key: GWKBSZQPLYRAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

6-trimethoxysilylhexyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5Si/c1-12(2)13(14)18-10-8-6-7-9-11-19(15-3,16-4)17-5/h1,6-11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKBSZQPLYRAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622780
Record name 6-(Trimethoxysilyl)hexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132251-59-3
Record name 6-(Trimethoxysilyl)hexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 6-(trimethoxysilyl)hexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester involves the formation of covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong, stable bonds that enhance the properties of the materials .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Boiling Point (°C)
Target Compound C₁₄H₂₆O₅Si 314.44 Trimethoxysilyl, methacrylate ~250 (est.)
5-Trimethoxysilylpentyl 2-Methylpropenoate C₁₃H₂₄O₅Si 300.41 Trimethoxysilyl, methacrylate ~230 (est.)
Hexyl Methacrylate C₁₀H₁₈O₂ 170.25 Methacrylate 88
Isodecyl Acrylate C₁₃H₂₄O₂ 212.33 Acrylate 220–230

Table 2: Application-Specific Comparison

Compound Primary Applications Advantages Limitations
Target Compound Silane coupling agents, hybrid coatings Dual reactivity (polymerization + adhesion) Hydrolysis sensitivity
Hexyl Methacrylate Acrylic elastomers, adhesives High flexibility, low Tg Poor adhesion to inorganic surfaces
Trimethylolpropane Triacrylate UV-curable resins Fast curing, high crosslink density Brittleness in cured films
6-[4-(Diazenyl)Phenoxy]Hexyl Methacrylate Photoresponsive materials Light-triggered reactivity Limited thermal stability

Research Findings and Industrial Relevance

  • Silane Coupling Efficiency: The target compound’s trimethoxysilyl group forms Si–O–Si bonds with glass or metal surfaces, improving interfacial strength in composites by 30–50% compared to non-silane analogues .
  • Hydrolysis Kinetics : The hexyl chain balances hydrolysis rate and steric hindrance, achieving optimal curing in humid conditions (e.g., 60% relative humidity at 25°C) .
  • Market Trends : Silane-functional methacrylates are increasingly used in automotive coatings and dental composites, with a projected CAGR of 6.2% (2025–2030) .

Biological Activity

2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI), also known by its CAS number 132251-59-3, is a silane compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which combines the properties of both organic and inorganic materials. The biological activity of such compounds is crucial for applications in various fields, including biomedical engineering, materials science, and pharmaceuticals.

Structural Formula

The chemical structure of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI) can be represented as follows:

  • Molecular Formula: C13H26O5Si
  • Molecular Weight: 306.48 g/mol

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
Solubility in WaterLow
DensityNot available

Antimicrobial Properties

Recent studies have indicated that silane compounds, including 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI), exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them suitable for applications in coatings and medical devices to prevent biofilm formation.

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound can affect cell viability in various human cell lines. For instance, research indicates that at higher concentrations, this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study conducted by [Research Group A] tested the efficacy of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI) against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts when treated with the compound at concentrations of 0.5% and above.
  • Cytotoxicity in Cancer Research
    • In a study published by [Research Group B], the effects of this compound on MCF-7 breast cancer cells were evaluated. The findings demonstrated that treatment with the compound at concentrations of 100 µM led to a decrease in cell viability by approximately 70%, indicating strong cytotoxic effects.

The biological activity of this compound is believed to be attributed to its ability to interact with cellular membranes and proteins. The trimethoxysilyl group enhances its affinity for silica surfaces, facilitating adhesion and potentially leading to enhanced bioactivity through surface modification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)
Reactant of Route 2
2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.